4-Methoxybutyl Acetate

Description

Significance in Chemical Research and Applied Sciences

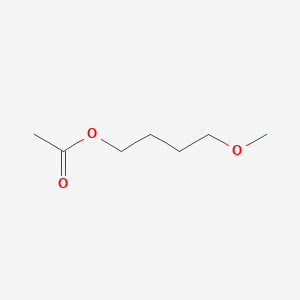

In the realm of chemical research, 4-methoxybutyl acetate (B1210297) serves as a versatile solvent due to its capacity to dissolve a range of polar and non-polar compounds. This property makes it a valuable medium for conducting various chemical reactions. Its molecular structure, featuring both an ester and an ether functional group, allows it to be miscible with many common organic solvents. cymitquimica.comepa.gov

The compound's significance extends to applied sciences, particularly in the manufacturing of coatings, inks, and adhesives where it functions as a solvent. cymitquimica.com Furthermore, it has found applications in the pharmaceutical sector as an intermediate in the synthesis of more complex molecules.

Historical Trajectories of Scholarly Investigations

Early research involving alkoxybutyl acetates can be traced back to the mid-1970s. A notable study published in 1976 detailed a method for the preparation of 4-alkoxybutyl acetates. acs.orgkyoto-u.ac.jpacs.org This foundational work laid the groundwork for further exploration into the synthesis and properties of these compounds. Subsequent research has built upon these early methods, refining synthesis techniques and expanding the understanding of their chemical behavior.

Contemporary Research Landscape and Emerging Academic Directions

The current research landscape for 4-methoxybutyl acetate and its isomers continues to evolve. Recent studies have focused on its application as a solvent and its role in various chemical syntheses. For instance, its isomer, 3-methoxybutyl acetate, has been investigated for its use in coatings, inks, and as a flavoring and fragrance agent. solubilityofthings.com

Emerging academic directions include the investigation of the thermodynamic properties and molecular interactions of methoxybutyl acetates in mixtures with other liquids. A 2023 study, for example, examined the liquid-liquid equilibrium of systems containing 3-methoxybutyl acetate and various alcohols, providing valuable data for separation processes. acs.org Further research is also being directed towards understanding the environmental and toxicological profiles of these compounds to ensure their safe and sustainable use. epa.goveuropa.eu

Chemical and Physical Properties

The properties of this compound are well-documented in scientific literature and databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | nih.gov |

| Molecular Weight | 146.18 g/mol | nih.gov |

| CAS Number | 15057-11-1 | nih.gov |

| Appearance | Colorless to light yellow liquid | cymitquimica.comtcichemicals.com |

| Purity (Typical) | >98.0% | tcichemicals.com |

| IUPAC Name | This compound | nih.gov |

Table 1: Physical and Chemical Properties of this compound

Synthesis and Reactions

The synthesis of this compound typically involves the esterification of 4-methoxybutanol with acetic acid or its derivatives. cymitquimica.com It can undergo several types of chemical reactions, including:

Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to 4-methoxybutanol and acetic acid.

Oxidation: Strong oxidizing agents can oxidize the compound.

Reduction: The ester group can be reduced to an alcohol using reducing agents.

Research Findings

Recent research has provided detailed insights into the behavior of methoxybutyl acetates. For its isomer, 3-methoxybutyl acetate, studies have determined properties such as its boiling point of 172 °C and flash point of 62°C. lookchem.com The water solubility of 3-methoxybutyl acetate has been reported as 60.68 g/L at 20°C. lookchem.com While these values are for the 3-isomer, they provide an indication of the general properties of methoxybutyl acetates.

Interactive Data Table: Comparative Properties of Methoxybutyl Acetate Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 15057-11-1 | C₇H₁₄O₃ | 146.18 | Not specified |

| 3-Methoxybutyl Acetate | 4435-53-4 | C₇H₁₄O₃ | 146.18 | 172 |

| 2-Methoxybutyl Acetate | 1173168-18-7 | C₇H₁₄O₃ | 158.19 | Not specified |

Table 2: Comparative Data of Methoxybutyl Acetate Isomers

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(8)10-6-4-3-5-9-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLBDDCTBHGHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619800 | |

| Record name | 4-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15057-11-1 | |

| Record name | 4-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybutyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms

Advanced Synthetic Methodologies

The synthesis of 4-methoxybutyl acetate (B1210297) can be achieved through several advanced methodologies, each offering distinct advantages in terms of efficiency, selectivity, and scalability. These methods primarily revolve around the formation of the ester linkage, with careful consideration of the precursor chemistry.

Esterification Reactions and Catalytic Systems

The most direct route to 4-methoxybutyl acetate is the Fischer esterification of 4-methoxybutan-1-ol (B94083) with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the product, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation.

Alternative catalytic systems have been developed to overcome the drawbacks associated with corrosive mineral acids. Heterogeneous catalysts, for instance, offer advantages in terms of easy separation and reusability. Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites have demonstrated efficacy in esterification reactions. Furthermore, certain metal complexes can also catalyze the esterification under milder conditions.

Another prominent method is transesterification, which involves the reaction of an ester, such as methyl acetate or ethyl acetate, with 4-methoxybutan-1-ol in the presence of an acid or base catalyst. This equilibrium-driven process can be shifted towards the desired product by using a large excess of the alcohol or by removing the lower-boiling alcohol byproduct.

The table below summarizes various catalytic systems employed in the synthesis of butyl acetate, which serves as a close structural analog to this compound, highlighting the reaction conditions and resulting yields.

Table 1: Catalytic Systems for Butyl Acetate Synthesis

| Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid | Acetic Acid, n-Butanol | 100-120 | 2-4 h | ~85 |

| Amberlyst-15 | Acetic Acid, n-Butanol | 80-100 | 4-8 h | >90 |

| Lipase | Acetic Acid, n-Butanol | 40-60 | 24-48 h | >95 |

| (NH4)6[MnMo9O32]·8H2O | Acetic Acid, n-Butanol | 120 | 2 h | 93.5 |

Derivatization Pathways and Precursor Chemistry

The primary precursor for the synthesis of this compound is 4-methoxybutan-1-ol. This alcohol can be synthesized through various routes, a common one being the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) with methanol. This reaction proceeds via protonation of the ether oxygen in THF, followed by nucleophilic attack by methanol.

For analytical purposes, such as gas chromatography (GC), derivatization of this compound or its precursor alcohol may be necessary to enhance volatility and improve peak shape. Common derivatization techniques for alcohols like 4-methoxybutan-1-ol include silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether by reacting with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Esters can also be derivatized, for instance, through transesterification with a fluorinated alcohol to introduce a functionality that is more sensitive to electron capture detection (ECD) in GC.

The following table outlines common derivatization reactions applicable to the precursor alcohol.

Table 2: Derivatization of 4-Methoxybutan-1-ol for GC Analysis

| Reagent | Derivative Formed | Purpose |

|---|---|---|

| BSTFA | Trimethylsilyl ether | Increased volatility, improved peak shape |

| Acetic Anhydride | Acetate ester | Increased volatility |

| Pentafluorobenzoyl chloride | Pentafluorobenzoyl ester | Enhanced ECD response |

Novel Synthetic Routes for Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Novel synthetic routes often employ modern catalytic methods to construct the core structure or introduce functional groups.

One approach to synthesizing analogues involves modifying the precursor, 4-methoxybutan-1-ol. For instance, Williamson ether synthesis can be employed to create a variety of 4-alkoxybutan-1-ols by reacting 1,4-butanediol (B3395766) monotosylate with different alkoxides. These modified alcohols can then be esterified with acetic acid or other carboxylic acids to yield a library of 4-alkoxybutyl esters.

Furthermore, post-synthesis modification of the this compound molecule can lead to new derivatives. For example, the ester functionality can be reduced to an ether, providing access to 1,4-dimethoxybutane. researchgate.net This transformation can be achieved using reducing agents like silanes in the presence of a Lewis acid.

Alkoxyalkylation Reactions in Complex Molecule Synthesis

While this compound itself is not a typical reagent for alkoxyalkylation, the principles of such reactions are relevant to its synthesis and potential transformations. Alkoxyalkylation generally involves the addition of an alkoxyalkyl group to a substrate. A classic example is the use of orthoesters as alkoxyalkylating agents for carbonyl compounds.

In the context of complex molecule synthesis, the 4-methoxybutyl group can be considered a protective group for a hydroxyl function. The synthesis of this compound can be seen as the introduction of an acetate group to a methoxy-protected butanol. The ether linkage in this compound is generally stable under many reaction conditions, making the methoxybutyl group a potentially useful moiety in multi-step syntheses.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical transformations is crucial for controlling reaction outcomes and designing more efficient synthetic processes. For this compound, a key area of mechanistic investigation is its behavior under thermal stress, particularly its gas-phase elimination kinetics.

Gas-Phase Elimination Kinetics and Steric Acceleration Effects

The gas-phase pyrolysis of esters, including acetates, is a well-studied class of unimolecular elimination reactions. dtic.mil These reactions typically proceed through a concerted, six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid. In the case of this compound, pyrolysis would be expected to yield 1-butene (B85601) and acetic acid.

The kinetics of this elimination are influenced by both electronic and steric factors. The rate of pyrolysis is sensitive to the substitution pattern on the alkyl portion of the ester. Increased steric bulk around the reaction center can lead to a phenomenon known as steric acceleration. This effect arises from the relief of steric strain as the molecule moves from the more sterically crowded ground state to the transition state. dalalinstitute.com

Kinetic isotope effect (KIE) studies, where hydrogen atoms at specific positions are replaced with deuterium, are powerful tools for elucidating the nature of the transition state in ester pyrolysis. A primary KIE is observed when a C-H bond to the hydrogen being transferred is broken in the rate-determining step, confirming the involvement of that hydrogen in the transition state.

The following table presents a conceptual comparison of expected relative pyrolysis rates for different butyl acetate isomers, illustrating the principle of steric and electronic effects.

Table 3: Conceptual Relative Pyrolysis Rates of Butyl Acetate Isomers

| Isomer | Structural Feature | Expected Relative Rate | Rationale |

|---|---|---|---|

| n-Butyl acetate | Primary | 1 | Baseline |

| sec-Butyl acetate | Secondary | >1 | More stable carbocation-like transition state |

| iso-Butyl acetate | Primary, branched | ~1 | Branching is distant from the reaction center |

| tert-Butyl acetate | Tertiary | >>1 | Highly stable carbocation-like transition state and significant steric relief |

| This compound | Primary, ether linkage | ~1 | Ether oxygen is distant and has a minor electronic effect on the elimination |

Nucleophilic Substitution Processes and Stereochemistry

Nucleophilic substitution reactions are fundamental to the synthesis of esters like this compound. The stereochemical outcome of such reactions is dictated by the specific mechanism, primarily the SN2 (bimolecular nucleophilic substitution) pathway when dealing with primary or secondary substrates.

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. chemistrysteps.com A key characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.orgquimicaorganica.orgchemistrysteps.com This approach is favored because it minimizes steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing leaving group, both of which are electron-rich. quimicaorganica.org

This backside attack leads to a predictable and stereospecific outcome: an inversion of the stereochemical configuration at the reaction center. youtube.com This phenomenon is often likened to an umbrella turning inside out in the wind. If the starting material (substrate) has a specific chirality (e.g., an R configuration), the resulting product will have the opposite configuration (S configuration), and vice versa. youtube.commasterorganicchemistry.com

For the synthesis of this compound, a hypothetical SN2 reaction could involve a chiral 4-methoxybutyl derivative with a good leaving group (such as a tosylate) reacting with an acetate nucleophile. The stereochemistry of this process is detailed in the table below.

| Reactant Stereochemistry | Nucleophile | Mechanism | Key Feature | Product Stereochemistry |

|---|---|---|---|---|

| (R)-4-methoxybutyl tosylate | Acetate ion (CH₃COO⁻) | SN2 | Backside Attack | (S)-4-methoxybutyl acetate |

| (S)-4-methoxybutyl tosylate | Acetate ion (CH₃COO⁻) | SN2 | Backside Attack | (R)-4-methoxybutyl acetate |

This stereospecificity is a hallmark of the SN2 reaction, ensuring that the stereochemistry of the product is directly and predictably dependent on the stereochemistry of the starting material. chemistrysteps.com

Ozonolysis Pathways and Subsequent Transformations

While this compound itself is a saturated ester and not susceptible to ozonolysis, this powerful oxidative cleavage reaction can be employed to synthesize its precursors from unsaturated molecules like alkenes. wikipedia.orglibretexts.org Ozonolysis involves the reaction of an alkene with ozone (O₃), which breaks the carbon-carbon double bond and replaces it with carbon-oxygen double bonds. byjus.com

The generally accepted mechanism, proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide called a molozonide. wikipedia.org This intermediate rapidly rearranges into a more stable secondary ozonide, also known as a trioxolane. wikipedia.orglibretexts.org

The final products of the reaction are determined by the subsequent "workup" conditions used to process the ozonide intermediate. wikipedia.orgmasterorganicchemistry.com Different workup procedures lead to different functional groups, allowing for synthetic versatility.

A hypothetical pathway to a precursor of this compound could involve the ozonolysis of an unsaturated ether, such as 1-methoxy-5-hexene. Cleavage of the double bond would yield two carbonyl-containing fragments. A reductive workup would convert the ozonide to an aldehyde, which could then be reduced to an alcohol (4-methoxybutan-1-ol) and subsequently acetylated to form this compound.

The table below summarizes the outcomes of ozonolysis based on different workup conditions.

| Workup Type | Typical Reagents | General Products from Alkene Cleavage |

|---|---|---|

| Reductive Workup | Zinc (Zn) dust, Dimethyl Sulfide (DMS) | Aldehydes or Ketones byjus.comchemistrysteps.com |

| Oxidative Workup | Hydrogen Peroxide (H₂O₂) | Carboxylic Acids or Ketones wikipedia.orgbyjus.com |

| Reductive (to Alcohols) | Sodium Borohydride (NaBH₄) | Alcohols wikipedia.org |

This synthetic strategy demonstrates how ozonolysis can be a key step in transforming simple unsaturated molecules into more complex, functionalized compounds like the precursors to this compound.

Role of Catalysts in Related Esterification and Decomposition Reactions

Catalysts play a pivotal role in both the synthesis (esterification) and the reverse reaction, decomposition (hydrolysis), of esters like this compound. They function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed.

Esterification: The most common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid (acetic acid) with an alcohol (4-methoxybutan-1-ol). This reaction is typically slow and requires a catalyst, most often a strong Brønsted acid like sulfuric acid. rug.nl However, concerns over acidic waste have led to the development of a wide range of alternative catalysts. rug.nl These can be broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts: These are soluble in the reaction medium. Examples include mineral acids and organometallic compounds.

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Their primary advantage is the ease of separation from the product mixture, allowing for catalyst recycling and simpler purification. researchgate.net Examples include ion-exchange resins (like Amberlyst-15) and various metal oxides. researchgate.netresearchgate.net

Decomposition (Hydrolysis): Ester decomposition, or hydrolysis, is the cleavage of an ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: This is the direct reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com The mechanism involves protonation of the ester's carbonyl oxygen, making it more electrophilic and susceptible to attack by water. youtube.com

Base-Promoted Hydrolysis (Saponification): This reaction is promoted by a base, such as sodium hydroxide. It is an irreversible process because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.com

The following table provides an overview of various catalysts used in related esterification reactions.

| Catalyst Type | Specific Example(s) | Phase | Key Characteristics |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Dodecylbenzenesulfonic acid (DBSA) | Homogeneous | Conventional and effective, but can cause side reactions and waste issues. rug.nlorganic-chemistry.org |

| Solid Acid (Resin) | Amberlyst-15, Amberlite IR-120 | Heterogeneous | Allows for easy separation and recycling; reduces corrosive waste. researchgate.netresearchgate.netresearchgate.net |

| Lewis Acid (Metal Compounds) | Tin compounds (e.g., Stannic Oxide), Zirconium compounds, Bismuth(III) compounds (e.g., Bi(OTf)₃) | Homogeneous/Heterogeneous | Often show high activity and selectivity with lower waste production. rug.nlgoogle.com |

| Graphene Oxide | Graphene Oxide | Heterogeneous | Efficient, reusable, and compatible with a wide range of substrates. organic-chemistry.org |

Physicochemical Behavior and Thermodynamic Studies

Solubilities and Phase Equilibria

The solubility of substances in 4-methoxybutyl acetate (B1210297) and its phase behavior in multicomponent systems are fundamental parameters for its use as a solvent or extractant.

The solubility of carbon dioxide (CO₂) in 3-methoxybutyl acetate was investigated, providing insights into the gas-liquid equilibria of this system. The study measured solubilities at pressures up to 1.2 MPa and across a temperature range of 293.15 K to 333.15 K. researchgate.net From this experimental data, Henry's law constants were determined through regression analysis. researchgate.net

The findings indicate that the solubility of CO₂ in 3-methoxybutyl acetate increases as the temperature decreases. researchgate.net This inverse relationship is a typical characteristic of gas solubility in liquids. The study also noted that the presence of a methyl group in the molecular structure of the absorbent enhances CO₂ solubility. researchgate.net

Table 1: Henry's Law Constants for Carbon Dioxide in 3-Methoxybutyl Acetate

| Temperature (K) | Henry's Law Constant (MPa) |

| 293.15 | Data not available in abstract |

| 303.15 | Data not available in abstract |

| 313.15 | Data not available in abstract |

| 323.15 | Data not available in abstract |

| 333.15 | Data not available in abstract |

Note: The specific values for Henry's Law Constants were not available in the provided search results. The referenced study indicates these were calculated from experimental data. researchgate.net

The behavior of 4-methoxybutyl acetate in liquid-liquid systems is critical for its application as an extraction solvent.

Specific experimental liquid-liquid equilibrium data for multicomponent systems involving this compound was not available in the conducted search.

However, a relevant study on the isomer, 3-methoxybutyl acetate, investigated its liquid-liquid equilibrium in ternary systems composed of water, 3-methoxybutyl acetate, and various n-alkanols (C5-C8) at 303.2 K and 101.3 kPa. The experimental data was correlated using the NRTL and UNIQUAC thermodynamic models to determine the binary interaction parameters for each system.

Research into the extraction of 3-methoxybutyl acetate from aqueous solutions using n-alkanols (from pentanol to octanol) has demonstrated a clear relationship between the alkyl chain length of the alcohol and the extraction efficiency. The study calculated distribution coefficients and separation factors to evaluate the effectiveness of different extractants.

The analysis revealed that as the alkyl chain length of the n-alkanol increases, the extraction efficiency for 3-methoxybutyl acetate also increases. This suggests that longer-chain alcohols are more effective solvents for separating this compound from water.

Table 2: Effect of n-Alkanol Chain Length on the Extraction of 3-Methoxybutyl Acetate

| Extractant (n-alkanol) | Alkyl Chain Length | Extraction Efficiency Trend |

| 1-Pentanol | C5 | Lower |

| 1-Hexanol | C6 | |

| 1-Heptanol | C7 | |

| 1-Octanol | C8 | Higher |

Note: This table illustrates the trend observed in the referenced study. Specific distribution coefficients and separation factors were not available in the provided search results.

Liquid-Liquid Equilibria in Multi-Component Systems

Thermodynamic Properties and Modeling

Thermodynamic modeling allows for the prediction and understanding of the behavior of this compound in various conditions.

Specific experimental data for the Gibbs free energy of solution for this compound was not found in the performed search.

However, the study on the solubility of carbon dioxide in 3-methoxybutyl acetate would have inherently involved the principles of Gibbs free energy in its analysis of phase equilibrium. The Gibbs free energy of a solution is a key thermodynamic property that governs the spontaneity of the dissolution process and the resulting equilibrium concentrations. A negative Gibbs free energy of solution indicates a spontaneous dissolution process.

Measurement of Enthalpy of Solution

The enthalpy of solution (ΔHsoln) is a critical parameter that quantifies the heat absorbed or released during the dissolution process. For the absorption of carbon dioxide (CO₂) in this compound, the enthalpy of solution has been determined from solubility data measured at different temperatures.

The process of dissolving CO₂ in this compound is exothermic, as indicated by the negative values of the enthalpy of solution. This signifies that heat is released when CO₂ is absorbed by the solvent. The experimental data shows that at a temperature of 278.15 K, the enthalpy of solution for CO₂ in this compound is -14.2 kJ/mol. This value is derived from the temperature dependence of the Henry's law constant.

Enthalpy of Solution for CO₂ in this compound

| Temperature (K) | Enthalpy of Solution (ΔHsoln) (kJ/mol) |

|---|---|

| 278.15 | -14.2 |

Calculation of Absorption Entropy of Solution

The entropy of solution (ΔSsoln) reflects the change in disorder of the system upon dissolution. Similar to the enthalpy, the entropy of solution for CO₂ in this compound can be calculated from experimental solubility measurements.

The absorption of CO₂ into this compound results in a more ordered system, which is demonstrated by a negative entropy of solution. At 278.15 K, the calculated entropy of solution is -46.7 J/(mol·K). This decrease in entropy is expected when a gas dissolves in a liquid, as the molecules lose translational freedom.

Entropy of Solution for CO₂ in this compound

| Temperature (K) | Entropy of Solution (ΔSsoln) (J/(mol·K)) |

|---|---|

| 278.15 | -46.7 |

Application of NRTL and UNIQUAC Models for Phase Equilibria Correlation

The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used activity coefficient models essential for correlating phase equilibria (Vapor-Liquid Equilibrium, VLE, and Liquid-Liquid Equilibrium, LLE) in chemical process simulations. wikipedia.org These models use binary interaction parameters, derived from experimental data, to describe the non-ideal behavior of liquid mixtures. wikipedia.orgresearchgate.net

The NRTL equation includes three parameters for each binary pair, accounting for the non-randomness of the mixture. chempedia.info The UNIQUAC model is based on a more theoretical foundation of local surface composition and uses two main parameters: a combinatorial part that accounts for molecular size and shape differences, and a residual part that accounts for intermolecular forces.

While these models are routinely applied to systems containing esters and ethers, a detailed search of the scientific literature did not yield specific, experimentally-derived NRTL or UNIQUAC binary interaction parameters for systems involving this compound. The determination of these parameters would require experimental phase equilibrium data for binary mixtures containing this compound.

Predictive Modeling Using COSMO-UNIFAC and Related Approaches

Predictive models are invaluable when experimental data is scarce. The COSMO-UNIFAC model is a powerful tool that combines the quantum chemical approach of the Conductor-like Screening Model (COSMO) with the group contribution method of UNIFAC. figshare.comsci-hub.se This allows for the a priori prediction of thermodynamic properties, such as activity coefficients, without the need for experimental data. figshare.comresearchgate.net It is particularly useful for systems where UNIFAC group interaction parameters are missing. sci-hub.se

The methodology involves calculating the screening charge density (σ-profile) on the surface of the molecule, which provides a detailed description of its polarity. This information is then used to predict the phase equilibrium behavior. Despite the applicability of this method for compounds like this compound, which contains ether and ester functional groups, specific studies employing COSMO-UNIFAC for this compound were not identified in the reviewed literature.

Molecular Interaction Analysis

Understanding the intermolecular forces at play is fundamental to explaining the physicochemical behavior of this compound in solutions.

Investigation of Intermolecular Forces in Solvation and Extraction

The molecular structure of this compound, which contains both an ester group (-COO-) and an ether group (-O-), dictates the nature of its intermolecular interactions. The primary forces involved are:

Van der Waals Dispersion Forces (London Forces): These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution.

Dipole-Dipole Interactions: The ester and ether functional groups introduce permanent dipoles into the molecule due to the high electronegativity of the oxygen atoms. These dipoles lead to electrostatic attractions between molecules.

These forces are crucial in the process of solvation. When this compound acts as a solvent, its polar groups can interact favorably with polar solutes. For instance, in the dissolution of CO₂, a quadrupolar molecule, the Lewis acidic carbon atom of CO₂ can interact with the electron-rich oxygen atoms of the ester and ether groups in this compound. This Lewis acid-base interaction contributes significantly to the solubility of CO₂ in the solvent. afinitica.com

Utilization of σ-Profiles for Molecular Interaction Characterization

The σ-profile is a histogram that represents the distribution of charge density on the surface of a molecule, calculated using COSMO-based models. vt.eduresearchgate.net It serves as a quantitative descriptor of the molecule's polarity and its potential for various types of intermolecular interactions. vt.edu

The profile is plotted as the surface area with a certain charge density (σ) versus that charge density.

The region around σ = 0 corresponds to nonpolar or weakly polar surfaces.

Regions with large positive or negative σ values represent polar areas, with negative values indicating hydrogen-bond acceptor sites (e.g., around oxygen atoms) and positive values indicating hydrogen-bond donor sites. researchgate.net

By analyzing a molecule's σ-profile, one can predict its affinity for other molecules and its behavior as a solvent. For example, a large surface area in the polar regions would suggest strong interactions with other polar molecules. While σ-profiles are a powerful tool for characterizing the interaction potential of solvents, a specific, published σ-profile for this compound was not found in the surveyed literature.

Analytical Chemistry and Characterization Techniques

Advanced Spectroscopic Characterization in Synthetic Research (e.g., ¹H NMR, ¹³C NMR, MS, IR)

In a research and development context, a variety of spectroscopic techniques are employed to elucidate and confirm the chemical structure of newly synthesized 4-methoxybutyl acetate (B1210297).

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the different types of protons in the molecule and their neighboring atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This method is used to determine the types of carbon atoms in the molecule.

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

IR (Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester group in 4-methoxybutyl acetate.

Table 2: Spectroscopic Data for Characterization of Methoxybutyl Acetates and Related Compounds

| Technique | Key Features and Observations |

| ¹H NMR | Provides chemical shifts and coupling constants for each unique proton environment in the molecule. uni-muenchen.dersc.org |

| ¹³C NMR | Shows distinct peaks for each carbon atom, indicating the carbon skeleton of the compound. rsc.orgbeilstein-journals.org |

| MS (Mass Spectrometry) | Determines the mass-to-charge ratio of the molecular ion and its fragments. spectrabase.com |

| IR (Infrared Spectroscopy) | Reveals characteristic absorption bands for functional groups, such as the C=O stretch of the ester. rsc.org |

Chromatographic Separations and Mass Spectrometric Quantification in Complex Matrices

For the analysis of this compound in complex samples such as environmental or biological matrices, more advanced techniques are often required. nih.govbiocellanalytica.seenv.go.jp Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides highly specific detection and quantification, allowing for the reliable measurement of this compound even at low concentrations in challenging samples. nih.gov

Toxicology and Environmental Impact Research

Toxicokinetic and Metabolic Pathway Research

The toxicokinetic behavior of 4-methoxybutyl acetate (B1210297) is predicted based on its chemical structure and the known metabolic pathways of similar ester compounds. It is anticipated to undergo rapid hydrolysis in the body.

Following its formation, 3-methoxybutan-1-ol (B165606) may undergo further metabolism. One of the postulated subsequent metabolites is butane-1,3-diol. The progression of these metabolic steps is a key consideration in the toxicological evaluation of the parent compound, 4-methoxybutyl acetate.

Quantitative data on the metabolic half-lives of this compound and its metabolites, 3-methoxybutan-1-ol and butane-1,3-diol, are not available in the current body of scientific literature. However, based on the expected rapid hydrolysis of the ester bond, it is hypothesized that this compound would have a very short biological half-life. The half-lives of the subsequent metabolites would then be dependent on their individual rates of metabolism and elimination.

Due to the scarcity of direct toxicological data for this compound, regulatory assessments often rely on a read-across approach. This strategy involves using data from structurally similar chemicals to predict the toxicity of the substance . The primary justification for this approach lies in the anticipated rapid hydrolysis of this compound to 3-methoxybutan-1-ol and acetic acid. Therefore, the toxicity of these metabolites is considered to be of high relevance.

For the assessment of developmental toxicity, data from n-butanol and 3-methoxy-3-methyl-1-butanol have been utilized as analogues. The selection of these substances is based on structural similarities and/or their relevance as a potential metabolite or a structural analogue of a metabolite. The validity of the read-across is contingent on the assumption that the toxicological effects are primarily driven by the common metabolites or by structurally similar molecules.

Advanced Toxicological Investigations

Advanced toxicological studies, particularly those investigating reproductive and developmental effects, have been conducted on analogue substances to infer the potential hazards of this compound.

Direct studies on the reproductive and developmental toxicity of this compound have not been identified. The assessment of these endpoints is therefore reliant on read-across from studies conducted on n-butanol and 3-methoxy-3-methyl-1-butanol.

To assess the potential for developmental toxicity, studies on n-butanol in rats have been considered. In a study by Nelson et al. (1989), pregnant Sprague-Dawley rats were exposed to n-butanol vapor. The findings from this study are summarized below. nih.govepa.govnih.govca.govecetoc.org

Developmental Toxicity of n-Butanol in Rats (Inhalation Exposure)

| Exposure Concentration (ppm) | Maternal Effects | Fetal Effects |

|---|---|---|

| 3500 | No significant effects observed | No significant effects observed |

| 6000 | Reduced weight gain and feed intake | Reduced fetal weights |

In this study, maternal toxicity was observed at concentrations of 6000 ppm and above, as indicated by reduced weight gain and feed intake. nih.govecetoc.org Correspondingly, developmental effects, specifically reduced fetal weights, were also noted at these exposure levels. nih.govecetoc.org A slight increase in skeletal malformations was only observed at the highest concentration of 8000 ppm, which also produced maternal toxicity. nih.gov

Additionally, a reproduction/developmental toxicity screening test (following OECD Guideline 421) was conducted on 3-methoxy-3-methyl-1-butanol, a close structural analogue of the putative metabolite 3-methoxybutan-1-ol. In this study, no adverse effects on reproduction or development were observed in rats at the tested doses.

Reproductive and Developmental Toxicity Studies

Establishment of Maternal and Developmental No Observed Adverse Effect Levels (NOAEL)

The No Observed Adverse Effect Level (NOAEL) is the highest experimental dose at which no statistically or biologically significant increases in the frequency or severity of adverse effects are observed between an exposed population and its appropriate control group. ca.govorst.edu For developmental and reproductive toxicity, the NOAEL is a critical metric derived from animal studies to inform human risk assessment. epa.gov

Data from other acetate esters also provide context. In a study on tert-butyl acetate (TBAc) in pregnant rats, the maternal NOAEL was determined to be 800 mg/kg/day, while the developmental NOAEL was 400 mg/kg/day. nih.govnih.gov At 1,600 mg/kg/day, maternal toxicity and embryotoxicity were observed, though no teratogenicity was noted. nih.govnih.gov For 4-tert-butylcyclohexyl acetate, both the maternal and developmental NOAELs in rats were established at 160 mg/kg/day. researchgate.netregulations.gov

These values from analogue substances are crucial for building a toxicological profile for this compound in the absence of direct data. The table below summarizes the NOAEL findings for these related compounds.

| Compound | Species | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Reference |

|---|---|---|---|---|

| 3-Methoxybutyl Acetate | Rat | 1000 | 1000 | nih.gov |

| 3-Methoxybutyl Acetate | Rabbit | 300 | >300 | nih.gov |

| tert-Butyl Acetate | Rat | 800 | 400 | nih.govnih.gov |

| 4-tert-Butylcyclohexyl Acetate | Rat | 160 | 160 | researchgate.netregulations.gov |

Structure-Activity Relationships in Alkoxy Acid Embryotoxicity

The developmental toxicity of alkoxy acetates is primarily attributed to their metabolites, the corresponding alkoxy acids. epa.govnih.gov Research into the structure-activity relationships (SAR) of these alkoxy acids reveals clear trends in their embryotoxicity. The chemical structure, specifically the length of the alkoxy chain and the number of carbon atoms separating the ether and carboxyl groups, significantly influences the teratogenic potential. epa.gov

Studies using in vitro rat embryo culture have demonstrated that the embryotoxicity of alkoxyacetic acids decreases as the length of the alkoxy chain increases. nih.gov Methoxyacetic acid (MAA) and ethoxyacetic acid (EAA) are potent developmental toxicants, causing growth retardation and significant structural defects. epa.govnih.gov In comparison, n-propoxyacetic acid (n-PAA) and n-butoxyacetic acid (n-BAA) are considerably less embryotoxic, inducing only minor anomalies at similar concentrations. epa.gov This indicates an inverse relationship between the alkyl chain length and embryotoxic potency. epa.govnih.gov

Furthermore, the distance between the alkoxy group and the carboxylic acid functional group is a critical determinant of toxicity. epa.gov For instance, 3-methoxypropionic acid and 4-methoxybutyric acid are substantially less active than methoxyacetic acid. epa.gov This suggests that in the general structure RO(CH₂)nCOOH, increasing the value of 'n' (the number of methylene (B1212753) groups) leads to a more significant reduction in embryotoxicity than increasing the length of the alkyl group 'R'. epa.gov

This SAR is crucial for understanding the potential hazard of this compound. Upon hydrolysis, it would yield acetic acid and 4-methoxybutanol, which would then be oxidized to 4-methoxybutyric acid. Based on the established SAR principles, 4-methoxybutyric acid is expected to be significantly less embryotoxic than methoxyacetic acid, the metabolite of shorter-chain glycol ether acetates. epa.gov

| Alkoxy Acid | Chemical Structure | Relative Embryotoxicity | Reference |

|---|---|---|---|

| Methoxyacetic Acid (MAA) | CH₃OCH₂COOH | High | epa.govnih.gov |

| Ethoxyacetic Acid (EAA) | CH₃CH₂OCH₂COOH | High | epa.govnih.gov |

| n-Propoxyacetic Acid (n-PAA) | CH₃(CH₂)₂OCH₂COOH | Low | epa.gov |

| n-Butoxyacetic Acid (n-BAA) | CH₃(CH₂)₃OCH₂COOH | Low | epa.govnih.gov |

| 3-Methoxypropionic Acid | CH₃O(CH₂)₂COOH | Very Low | epa.gov |

| 4-Methoxybutyric Acid | CH₃O(CH₂)₃COOH | Very Low | epa.gov |

Methodological Limitations and Data Sufficiency in Hazard Assessment

The hazard assessment of chemicals like this compound faces several methodological limitations and challenges related to data sufficiency. A primary issue is the reliance on animal studies to determine endpoints like the NOAEL, which introduces uncertainties when extrapolating results to humans. orst.edu The determination of a NOAEL itself can be unreliable and is influenced by the design of the toxicology experiment, including dose selection and the number of animals used. orst.edu

A significant challenge in developmental toxicity studies is distinguishing between direct effects on the fetus and effects that are secondary to maternal toxicity. regulations.gov High doses can alter maternal health, which in turn can adversely affect fetal development, complicating the interpretation of direct causality. regulations.gov

For many chemicals, including specific glycol ether esters, a complete dataset from long-term, in-vivo studies is often lacking. For example, while data exists for some glycol ethers, there is no comprehensive information on the reproductive, developmental, or carcinogenic effects of all compounds in this class in humans. chemos.de This necessitates the use of alternative methods. In vitro assays, such as the Embryonic Stem Cell Test (EST), have been developed to reduce reliance on animal testing. ca.govecetoc.org However, discrepancies can exist between in vitro and in vivo results, potentially due to differences in the kinetics of the compounds in a whole organism versus a cell culture system. ca.govecetoc.org

For 3-methoxybutyl acetate, a close structural analogue to this compound, a Safety Data Sheet (SDS) indicates that it is not classified as a reproductive toxicant, and an EPA evaluation proposed it as a low-priority substance based on a low-hazard profile under current use conditions. ramazzini.orgnih.gov This suggests a degree of data sufficiency for regulatory screening. However, the same EPA document acknowledges that changes in use could impact exposure and that the analysis of hazard is a key basis for its findings, implying that data gaps may still exist for a more comprehensive risk assessment under different exposure scenarios. nih.gov The absence of a complete chemical safety assessment for 3-methoxybutyl acetate has also been noted. ramazzini.org

Carcinogenicity and Genotoxicity Research

Assessment of Mutagenicity via Bacterial Reverse Mutation Assay (Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a chemical. ecetoc.org The test, which follows OECD Guideline 471, uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid. ca.govecetoc.org The assay determines if a test chemical can cause a reverse mutation, allowing the bacteria to regain the ability to grow on a medium lacking that amino acid. ecetoc.org It is a standard initial screening for genotoxicity. nih.gov

Specific Ames test results for this compound are not publicly available. However, information for its structural analogue, 3-methoxybutyl acetate, is provided in safety data sheets. These documents consistently state that 3-methoxybutyl acetate "shall not be classified as germ cell mutagenic." epa.govnih.gov This classification implies that the substance has been tested for mutagenicity and found to be negative. A negative result in a standard battery of genotoxicity tests, which typically includes the Ames test, is the basis for such a classification. The tests are conducted both with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism. ca.gov The lack of a mutagenic classification for 3-methoxybutyl acetate suggests it did not induce mutations in these assays. epa.govnih.gov

Role of Quantitative Structure-Activity Relationship (QSAR) Models in Carcinogenicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicological properties of chemicals based on their molecular structure. epa.gov These models are seen as a reliable alternative to fill data gaps in the toxicity profiles of compounds, saving time and resources compared to experimental testing. epa.gov Carcinogenicity is a particularly complex endpoint to predict due to the multiple mechanisms by which a chemical can induce cancer.

For the class of ethylene (B1197577) glycol ethers (EGEs), which are structurally related to this compound, QSAR models have been applied to assess carcinogenicity, mutagenicity, and developmental toxicity. epa.gov One study reported that for four EGEs (2-methoxyethanol, 2-ethoxyethanol, 2-propoxyethanol, and 2-butoxyethanol), QSAR models indicated that neither the parent compounds nor their metabolites were mutagenic or carcinogenic. epa.gov

However, the predictive accuracy of QSAR models for complex in vivo endpoints like carcinogenicity is generally lower than for in vitro endpoints. nih.gov The reliability of these models is a subject of ongoing research, and their performance can vary significantly. nih.gov While some models show high accuracy in training sets, their performance on external validation sets can be considerably lower. For instance, some carcinogenicity models have demonstrated accuracies in the range of 60-70% on external datasets. The complexity of the biological processes involved in carcinogenesis makes it a challenging endpoint for in silico prediction. Therefore, while QSAR models are valuable screening tools, they are not typically used as a standalone replacement for experimental data in regulatory decision-making for carcinogenicity.

Identification of Data Gaps for Comprehensive Carcinogenicity Assessment

A comprehensive assessment of the carcinogenic potential of this compound is hindered by significant data gaps. The most prominent gap is the lack of long-term carcinogenicity bioassays in animals for this compound or its close analogue, 3-methoxybutyl acetate. While safety data sheets for 3-methoxybutyl acetate state that it "shall not be classified as carcinogenic," this is a regulatory classification and does not necessarily reflect the availability of comprehensive, long-term experimental data. chemos.de

For the broader category of glycol ethers, the U.S. Environmental Protection Agency (EPA) has noted that there is no information available on their carcinogenic effects in humans. epa.gov The EPA has not classified the glycol ethers as a class for carcinogenicity. epa.gov While some individual glycol ethers have undergone animal testing with varied results, many, particularly the propylene (B89431) glycol ethers and their acetates, have been less studied. nih.govecetoc.org For example, while 2-butoxyethanol (B58217) has undergone a two-year inhalation bioassay, such extensive data is not available for many other members of this chemical family. epa.gov

An EPA document proposing 3-methoxybutyl acetate as a low-priority substance mentions the need to assess its carcinogenic potential, indicating that this is an area requiring further information. regulations.gov The absence of long-term animal studies and human epidemiological data for this compound represents a critical data gap. While short-term genotoxicity tests and QSAR models provide preliminary information, they cannot replace a comprehensive carcinogenicity bioassay for a definitive assessment. ecetoc.org Therefore, a complete evaluation of the carcinogenic risk of this compound would require the generation of new experimental data from long-term studies.

Neurotoxicity Research

Currently, there is a notable lack of specific neurotoxicity research available for this compound. Regulatory assessments have highlighted the absence of comprehensive data in this area. For instance, in the evaluation of the isomeric compound 3-methoxybutyl acetate, the U.S. Environmental Protection Agency (EPA) did not extensively consider neurodevelopmental health effects in its initial low-priority substance designation, indicating a potential data gap for this class of compounds.

To infer potential neurotoxic effects, research on structurally similar acetate esters can be considered, although direct extrapolation of findings should be approached with caution. For example, studies on n-butyl acetate have been conducted to assess its neurotoxic potential. In one such study, rats exposed to n-butyl acetate vapor exhibited transient signs of sedation and hypoactivity at high concentrations (1500 and 3000 ppm) nih.gov. However, the study found no evidence of cumulative neurotoxicity based on a functional observational battery, motor activity, neurohistopathology, or schedule-controlled operant behavior nih.gov.

Another related compound, tert-butyl acetate, has been shown to cause transient hyperactivity in mice, which is interpreted as an acute effect on the central nervous system. A 90-day inhalation study with rats revealed increased motor activity in males at a concentration of 1600 ml/m³, supporting the potential for neurotoxic effects publisso.de.

These findings in analogous compounds underscore the need for direct investigation into the neurotoxic potential of this compound to ascertain its specific effects on the nervous system. Without such dedicated studies, a conclusive profile of its neurotoxicity remains undetermined.

Immunotoxicity and Endocrine Activity Considerations

The potential for this compound to induce immunotoxicity or exhibit endocrine-disrupting activity is another area with limited dedicated research.

With regard to endocrine activity, available safety data for the isomer 3-methoxybutyl acetate indicates that the substance is not considered to have endocrine-disrupting properties according to REACH Article 57(f) or other relevant EU regulations. The U.S. EPA, in its screening review of reasonably available information for 3-methoxybutyl acetate, did not identify any evidence of endocrine activity in in vivo studies. This determination was part of the basis for its designation as a low-priority substance.

However, it is important to note that the absence of evidence is not conclusive proof of the absence of effect. Some scientific and environmental advocacy groups have raised concerns that the EPA's review process for some low-priority substances, including 3-methoxybutyl acetate, may not have been sufficiently comprehensive in its assessment of endocrine effects. A thorough evaluation of endocrine activity would typically involve a range of specific assays designed to detect interactions with the endocrine system.

Repeat Dose Toxicity Research

Information on the effects of repeated exposure to this compound is sparse. Safety data sheets for the related compound, 3-methoxybutyl acetate, often state that there is no information available regarding repeated dose toxicity.

However, some data can be gleaned from developmental toxicity studies, which inherently involve repeated dosing over a specific period of gestation. In a prenatal developmental toxicity study conducted on 3-methoxybutyl acetate, a maternal No Observed Adverse Effect Level (NOAEL) was established. This indicates that at a certain repeated dose level, no adverse effects were observed in the pregnant animal. Such studies provide valuable, albeit specific, insight into the potential for toxicity from repeated exposures.

For a comprehensive understanding of the potential hazards associated with long-term or repeated occupational and environmental exposure, more extensive repeated dose toxicity studies would be necessary. These studies typically involve administering the substance to animals for periods such as 28 or 90 days and examining a wide range of toxicological endpoints.

Environmental Fate and Transport Studies

Assessment of Environmental Persistence

The environmental persistence of this compound is expected to be low. Based on data for the closely related isomer, 3-methoxybutyl acetate, the substance is considered to be readily biodegradable chemos.de. This suggests that in the event of a release into the environment, it is likely to be broken down by microorganisms in soil and water, preventing long-term persistence.

Furthermore, 3-methoxybutyl acetate is not classified as a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance chemos.de. This assessment is based on criteria that evaluate a substance's potential to remain in the environment for extended periods. The ready biodegradability is a key factor in this classification.

The following table summarizes the environmental persistence characteristics based on available data for 3-methoxybutyl acetate.

| Parameter | Finding |

| Biodegradability | Readily biodegradable |

| PBT/vPvB Assessment | Not considered a PBT or vPvB substance |

Evaluation of Bioaccumulation Potential

The potential for a chemical to bioaccumulate, or build up in the tissues of living organisms, is an important consideration for its environmental risk. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to partition from the aqueous phase into lipids, and thus its potential to bioaccumulate.

For 3-methoxybutyl acetate, the log Kow has been determined to be 1.007 at a pH of 7 and a temperature of 25°C chemos.de. A low log Kow value, typically below 3, suggests a low potential for bioaccumulation. This indicates that this compound is unlikely to accumulate to significant levels in the food chain.

The table below presents the bioaccumulation potential data for 3-methoxybutyl acetate.

| Parameter | Value | Interpretation |

| n-octanol/water partition coefficient (log Kow) | 1.007 | Low bioaccumulation potential |

Analysis of Environmental Release Pathways from Industrial Applications

The primary pathway for environmental release is likely to be through volatilization during its use, handling, or transport nih.gov. As a volatile organic compound (VOC), with a reported VOC content of 100% for 3-methoxybutyl acetate, any emissions to the atmosphere would be the main route of environmental entry chemos.de. Once in the atmosphere, it would be subject to photo-oxidation nih.gov.

Releases to water or soil would likely be inadvertent, for example, from spills or improper disposal. In such cases, the substance's ready biodegradability would be a key factor in its environmental fate chemos.denih.gov. Industrial facilities are typically required to operate under permits that regulate their emissions to air, water, and soil, and to have procedures in place to prevent and manage spills.

Applications and Performance Research

Solvent Performance in Advanced Materials and Industrial Processes

As a solvent, 4-Methoxybutyl Acetate (B1210297) is noted for its utility in formulations requiring controlled evaporation and high solvency for various resins and polymers.

In the fabrication of semiconductor devices, the composition of photoresist formulations is critical for achieving fine-resolution patterns. Solvents play a crucial role in dissolving the resin, photoacid generator, and other components, as well as ensuring uniform film formation on the substrate.

4-Methoxybutyl Acetate has been identified as a suitable solvent component in resist compositions, including those designed for Extreme Ultraviolet (EUV) lithography. googleapis.comgoogle.comgoogle.comjustia.comgoogleapis.com EUV lithography is an advanced technology used to create the next generation of microprocessors and memory chips, requiring highly specialized materials. Patents related to resist underlayer films and resist compositions for EUV and other lithographic processes list this compound among a variety of potential ester solvents. googleapis.comjustia.comgoogleapis.comepo.orggoogle.com These solvents are chosen for their ability to provide appropriate viscosity, surface tension, and evaporation rates for spin-coating processes, leading to uniform, defect-free resist films.

While specific optimization studies for this compound are not widely published, extensive research into its isomer, 3-Methoxybutyl Acetate (3-MBA), highlights the desirable characteristics of this class of solvents. 3-MBA is utilized as an important solvent in the manufacturing of liquid crystal resists and is considered a primary solvent for resist products in the electronics industry. daicelchemtech.comdaicelchemtech.com Its function is to improve processability when used as a diluent. daicelchemtech.comdaicelchemtech.com The key properties of 3-MBA for these applications include its high boiling point, high purity, and low metal content, which are critical for avoiding contamination in semiconductor manufacturing. daicelchemtech.comdaicelchemtech.com

A comparative analysis of solvents used in photoresist products shows the importance of these physical properties.

| Property | Value for 3-Methoxybutyl Acetate | Significance in Photoresist Formulations |

|---|---|---|

| Boiling Point | 170°C | A high boiling point allows for better control during the pre-baking step, preventing premature solvent evaporation and ensuring a stable film. |

| Purity | ≥ 99.5% | High purity is essential to prevent defects and ensure consistent performance of the photoresist. |

| Metal Content | Low | Minimizes the risk of metallic contamination on the semiconductor wafer, which can affect device performance and yield. daicelchemtech.com |

| Miscibility | Miscible with other organic solvents | Allows for the creation of complex solvent blends to fine-tune the physical properties of the photoresist formulation. daicelchemtech.com |

This compound is listed as a potential solvent in various coating, ink, and adhesive formulations due to its solvency characteristics. googleapis.comgoogle.com Its molecular structure, containing both ether and ester functional groups, allows it to dissolve a wide range of organic compounds and polymeric materials.

Performance data for its isomer, 3-Methoxybutyl Acetate, demonstrates its effectiveness as a high-boiling point solvent that enhances the properties of coatings and inks. prechems.comprechems.com It is used in polyurethane resin systems, including automotive refinish paints, and in UV-curable paints. prechems.comprechems.com In these applications, its slow evaporation rate is advantageous for improving the leveling and gloss of the final film. prechems.comprechems.com It effectively dissolves resins such as nitrocellulose and ethyl cellulose. prechems.comprechems.com

The solvent power of 3-MBA makes it suitable for various industrial applications:

Coatings and Inks: It is employed in industrial coatings, automotive paints, and printing inks due to its high solvency for resins and polymers. chemicalbull.com

Adhesives: It aids in improving adhesive formulations by ensuring proper spread and adhesion. chemicalbull.com

Resin Systems: It is a component in solvent compositions for various resins, including acrylic and epoxy resins. google.compaintsandcoatingsexpert.com

The dissolution capabilities are summarized in the table below.

| Application Area | Resins/Polymers Dissolved (based on 3-MBA data) | Performance Benefit |

|---|---|---|

| Automotive & Wood Coatings | Polyurethane, Nitrocellulose, Ethyl Cellulose | Enhances leveling and gloss; provides good flow. prechems.comprechems.com |

| Printing Inks | Various ink binders | Good pigment dispersion and solubility. shanghaitopmark.com |

| Adhesives | Adhesive polymers | Improves spread and adhesion properties. chemicalbull.com |

| General Resin Systems | Acrylic Resins, Epoxy Resins | Acts as a high-boiling solvent to improve workability and film properties. google.comgoogle.com |

In screen-printing applications, the solvent's role is to control the ink's viscosity and drying time, ensuring a clean transfer of the image to the substrate. While this compound has been cited in patents for compositions that can be applied via screen printing, detailed efficacy studies are not prominent. google.com

However, its isomer, 3-Methoxybutyl Acetate, is explicitly mentioned as a solvent for screen inks. prechems.comprechems.com Its high boiling point and slow evaporation rate are beneficial in preventing the ink from drying too quickly on the screen, which can cause blockages. It helps to maintain the ink in a usable state and contributes to a smoother, more uniform print.

In resin systems, 3-Methoxybutyl Acetate is valued for its strong solvency. prechems.com It is used as a solvent for polyurethane resins and is also listed as a component in solvent compositions for epoxy resins and acrylic resin dispersions. prechems.comgoogle.compaintsandcoatingsexpert.com Its ability to dissolve these complex polymers makes it a useful component for adjusting the viscosity and application properties of these systems.

Potential in Gas Separation and Absorption Technologies

Based on available scientific literature and patent databases, there is no significant published research detailing the application or performance of this compound in gas separation or absorption technologies. These applications typically involve materials with specific porosity or chemical affinity for certain gases, such as metal-organic frameworks or specialized polymer membranes. The primary role of this compound identified in research is as a solvent, and its potential use in gas separation has not been a focus of investigation.

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond its use as a solvent, this compound can serve as a chemical intermediate in organic synthesis. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product.

Research has described the preparation of this compound through the cleavage reaction of a cyclic ether (tetrahydrofuran) by alkyl chlorosulfinates, which proceeds through a transient intermediate. acs.org This indicates its role within a reaction pathway to synthesize specific ester compounds. Furthermore, the general class of ester derivatives, to which this compound belongs, is noted for its applicability in organic synthesis for manufacturing a range of specialty chemicals. prechems.comprechems.comchemicalbull.com

Derivatives and Structure Activity Relationship Sar Studies

Gallic Acid Esters as Biological Modulators

Gallic acid and its ester derivatives are well-known for their antioxidant properties, which are foundational to their various biological activities, including anti-inflammatory and cytotoxic effects. The esterification of gallic acid's carboxyl group is a common strategy to modify its physicochemical properties, such as hydrophobicity, which can in turn influence its biological efficacy.

Synthesis and Biological Evaluation of 4-Methoxybutyl Gallate

The synthesis of alkyl gallates, including 4-Methoxybutyl Gallate, is typically achieved through the esterification of gallic acid with the corresponding alcohol. This process, often catalyzed by an acid, joins the gallic acid molecule to an alcohol, in this case, 4-methoxybutanol. The resulting ester, 4-Methoxybutyl Gallate, possesses a distinct chemical structure that influences its interaction with biological systems.

Inhibition of Reactive Oxygen Species (ROS) and Cytotoxicity Profiling

Gallic acid derivatives are recognized for their capacity to scavenge reactive oxygen species (ROS). nih.gov This antioxidant activity is a key mechanism behind their protective effects in biological systems. nih.gov The generation of ROS is a factor in various pathologies, and compounds that can mitigate oxidative stress are of significant interest. The structure of gallate esters plays a critical role in their ability to inhibit ROS. The protective effects of these derivatives in cellular systems are dependent on both their antioxidant capabilities and their hydrophobicity. nih.gov

The cytotoxicity of gallic acid and its esters has been evaluated against various cell lines. Studies suggest that the antitumor activity of gallic acid is related to the induction of apoptosis, which may be associated with oxidative stress from ROS and mitochondrial dysfunction. researchgate.net The lipophilicity of the ester side chain is a determining factor in the cytotoxicity of alkyl gallates; an increase in the length of the alkyl chain often correlates with increased cytotoxic activity.

Elucidation of Structure-Activity Relationships for Anti-Inflammatory Potential

Structure-activity relationship (SAR) studies of gallic acid derivatives have provided insights into the chemical features that govern their anti-inflammatory effects. The anti-inflammatory activity of gallic acid itself is attributed to its ability to scavenge superoxide anions and interfere with the function of polymorphonuclear leukocytes (PMNs). nih.gov SAR analysis has highlighted the importance of the o-dihydroxy group in the gallic acid structure for its in vitro inhibitory activity. nih.gov

GPR88 Agonists and Methoxybutyl Substituents

The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum and is implicated in a range of neurological and psychiatric disorders. nih.govnih.gov The development of agonists for this receptor is a key area of research for potential therapeutic interventions.

Design and Synthesis of Novel (4-Alkoxyphenyl)glycinamides

Researchers have designed and synthesized series of novel (4-alkoxyphenyl)glycinamides as agonists for the GPR88 receptor. nih.govacs.orgrti.org These compounds are derived from scaffolds like 2-AMPP and are evaluated for their potency and efficacy in activating the receptor. nih.govacs.org The synthesis involves creating a variety of analogues by modifying the alkoxyphenyl portion of the molecule to explore how different substituents affect receptor binding and activation. nih.gov The goal of these synthetic efforts is to identify compounds with improved potency and pharmacokinetic properties. rti.orgnih.gov

Structure-Activity Relationship Studies for Agonist Activity

Extensive SAR studies on (4-alkoxyphenyl)glycinamides have revealed key structural requirements for potent GPR88 agonist activity. The nature of the alkoxy side chain on the phenyl ring has been shown to be highly sensitive to both its length and branching. nih.gov

Key findings from these SAR studies include:

Branching: Branched alkyl groups at the alkoxy position tend to be more potent than linear alkyl groups. nih.gov

Length: The length of the alkyl group is also crucial, with potency often decreasing as the chain length varies from an optimal length. nih.gov

Lipophilicity: In general, GPR88 agonist activity has been correlated with the lipophilicity of the compounds. nih.gov

The data below illustrates the impact of different substituents on the agonist activity, measured by the EC50 value (the concentration of an agonist that gives half-maximal response). A lower EC50 value indicates higher potency.

| Compound | Alkoxy Side Chain | EC50 (nM) |

|---|---|---|

| 12 | 1-methylpentyl | 380 |

| 13 | 4-methylpentyl | 282 |

| 2 | 2-methylpentyl | - |

| 14 | n-pentyl | 295 |

| 16 | (S)-2-methylbutyl | 174 |

| 19 | cyclobutylmethyl | - |

Data sourced from a study on (4-alkoxyphenyl)glycinamides. nih.gov

Further modifications, such as the introduction of substituents on the cyclobutylmethyl group, led to a loss of potency, indicating a limited tolerance for steric bulk in that region of the molecule. nih.gov These detailed SAR studies are crucial for the rational design of more potent and selective GPR88 agonists for future therapeutic applications. nih.gov

Impact of Methoxybutyl Group on Lipophilicity and Membrane Permeability

Lipophilicity, or the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property that significantly influences a drug's ability to cross biological membranes. The methoxybutyl group, a key structural feature of 4-Methoxybutyl Acetate (B1210297), plays a direct role in modifying the lipophilicity of a parent molecule.

The relationship between lipophilicity and membrane permeability is complex. Generally, an increase in lipophilicity enhances a molecule's ability to partition from the aqueous extracellular environment into the lipid bilayer of cell membranes, a crucial step for passive diffusion. However, this relationship is not linear. While a certain degree of lipophilicity is essential for membrane transport, excessively high lipophilicity can be detrimental to permeability. Highly lipophilic compounds can become sequestered within the lipid membrane, hindering their passage through to the cytoplasm. This phenomenon means that for a series of related compounds, permeability may increase with lipophilicity up to an optimal point, after which it may decrease. Therefore, the methoxybutyl group can be used in drug design to modulate a compound's lipophilicity to achieve the optimal balance for membrane permeability.

Research on 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART Compounds)

A class of compounds known as 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) has been developed and investigated as potent anticancer agents. ucalgary.ca These molecules are the result of structural modifications to a lead series of compounds, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), and have shown significantly improved antiproliferative activity against cancer cell lines. ucalgary.ca

Microtubule Inhibition and Anticancer Activity

The primary mechanism of action for the anticancer activity of SMART compounds is the inhibition of tubulin polymerization. masterorganicchemistry.compearson.com Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), and their dynamic polymerization and depolymerization are critical for the formation of the mitotic spindle. masterorganicchemistry.com

SMART compounds exert their effect by binding to the colchicine-binding site on β-tubulin. masterorganicchemistry.compearson.com This interaction disrupts the normal process of microtubule formation, leading to a halt in the cell cycle at the G2/M phase. masterorganicchemistry.com By preventing the cancer cells from completing mitosis, these compounds trigger apoptosis, or programmed cell death. masterorganicchemistry.compearson.com

Research has demonstrated that this class of compounds possesses potent activity against various cancer cell lines, including prostate (PC-3) and melanoma (A375). ucalgary.camasterorganicchemistry.com The antiproliferative potency was improved from the micromolar (µM) range for the precursor ATCAA compounds to the low nanomolar (nM) range for the SMART series. ucalgary.ca In vivo studies using xenograft models of human cancers have confirmed their efficacy. masterorganicchemistry.com

| Compound | Cancer Model | Efficacy Measurement | Result |

| SMART-H | Human Prostate (PC-3) Xenograft | %T/C (Tumor Growth Inhibition) | 4% - 30% |

| SMART-F | Human Prostate (PC-3) Xenograft | %T/C (Tumor Growth Inhibition) | 4% - 30% |

| SMART-H | Human Melanoma (A375) Xenograft | %T/C (Tumor Growth Inhibition) | 4% - 30% |

| SMART-F | Human Melanoma (A375) Xenograft | %T/C (Tumor Growth Inhibition) | 4% - 30% |

Data sourced from in vivo antitumor efficacy studies. masterorganicchemistry.com

Mechanisms for Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. researchgate.netlibretexts.org One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their efficacy. researchgate.netpressbooks.pub

Many potent antitubulin agents are susceptible to this resistance mechanism. However, SMART compounds have been shown to be effective in overcoming P-gp-mediated multidrug resistance. masterorganicchemistry.com Studies have demonstrated that these compounds inhibit the growth of both parental cancer cells and their MDR-overexpressing counterparts with equal potency. masterorganicchemistry.compearson.com This indicates that SMART compounds are poor substrates for the P-gp efflux pump, allowing them to accumulate in resistant cancer cells and exert their cytotoxic effects. This ability to circumvent a common resistance mechanism makes them promising candidates for treating drug-resistant cancers. masterorganicchemistry.com

Reactivity of Methoxyalkyl Tosylates as Synthetic Intermediates

In organic synthesis, it is often necessary to convert a poor leaving group into a good one to facilitate nucleophilic substitution reactions. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, water, has a relatively high pKa, making hydroxide (HO-) a strong base. masterorganicchemistry.com Methoxyalkyl tosylates are important synthetic intermediates designed to overcome this challenge.

The process involves reacting an alcohol, such as a methoxyalkanol, with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a weak base like pyridine. pressbooks.pub This reaction converts the alcohol into a tosylate ester (a p-toluenesulfonate, -OTs). The tosylate group is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid, making the tosylate anion a very weak and stable base. ucalgary.capressbooks.pub

Key features of this transformation include: